molecular formula C18H18N2O2S B317383 (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B317383
M. Wt: 326.4 g/mol
InChI Key: KENPZHLDCLDOND-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of 1,3-diethyl-2-thioxo-4-imidazolidinone with 5-phenyl-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Derivatives with substituted furan or phenyl groups

Scientific Research Applications

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone
  • 1,3-Diethyl-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a furan ring, a phenyl group, and an imidazolidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-3-19-15(17(21)20(4-2)18(19)23)12-14-10-11-16(22-14)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-12+

InChI Key

KENPZHLDCLDOND-NTCAYCPXSA-N

Isomeric SMILES

CCN1/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C(=O)N(C1=S)CC

SMILES

CCN1C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=S)CC

Origin of Product

United States

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